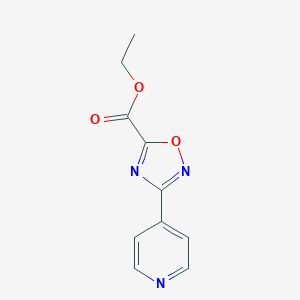

(6-二苯甲酰氧羰基氨基嘌呤-9-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

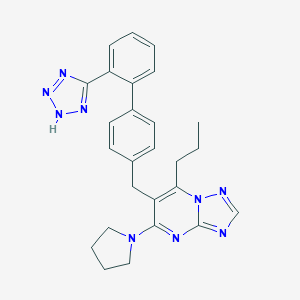

The synthesis of purine derivatives, including "(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid," involves nuanced strategies to introduce functionalized carbon substituents at specific positions on the purine ring. A notable method involves catalyst-free, one-step syntheses through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, producing various purin-6-yl derivatives efficiently without the need for metal catalysts or ligands (Qu et al., 2009). Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize enantiomerically pure purine-amino acid conjugates, demonstrating the versatility of synthetic approaches to modify the purine scaffold (Čapek et al., 2005).

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their chemical behavior and biological activity. Studies have detailed the complex hydrogen-bonding schemes within purine structures, highlighting the importance of molecular interactions in determining the properties of these compounds (Atria et al., 2010). For instance, the analysis of 2,6-diamino-9H-purine derivatives revealed intricate hydrogen-bond networks, offering insights into the structural bases of their chemical reactivity and potential interaction with biological molecules.

Chemical Reactions and Properties

The reactivity of purine derivatives encompasses a broad spectrum of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and reactions with amines to afford various functionalized purines (Hasník et al., 2009). These reactions not only expand the chemical diversity of purine-based compounds but also provide a foundation for exploring their biological applications.

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed spectroscopic and crystallographic analyses have been conducted to characterize these compounds, offering valuable information on their physical behavior and facilitating the design of purine-based materials with desired physical attributes (Krishna Murthy et al., 2018).

Chemical Properties Analysis

The chemical properties of "(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid" and related purine derivatives are intricately linked to their structure. Reactivity trends, such as susceptibility to hydrolysis, oxidation, and other chemical modifications, have been thoroughly investigated. These studies not only elucidate the fundamental chemical nature of purine derivatives but also guide their application in diverse fields, from materials science to pharmaceuticals (Letham & Young, 1971).

科学研究应用

合成与化学性质

化合物(6-二苯甲酰氧羰基氨基嘌呤-9-基)-乙酸主要用于合成非环核苷酸和核苷酸类似物,突出了其在创建新型生化化合物中的用途。例如,它已用于通过与乙酸中的乙酸钠反应合成 6-氨基-7H-嘌呤-8(9H)-酮的 N9 取代衍生物,从而开发具有潜在生化和治疗应用的非环核苷酸和核苷酸类似物 (Janeba、Holý 和 Masojídková,2000).

生物医学应用

肽核酸 (PNA) 是(6-二苯甲酰氧羰基氨基嘌呤-9-基)-乙酸显示出巨大前景的领域,特别是作为治疗剂和分子工具,用于诊断和检测遗传疾病。旨在优化基于 L-Ala 的 PNA 单体合成的研究已将该化合物的衍生物用于受保护的羧甲基嘌呤碱的合成,证明了其在推进 PNA 技术中的重要性 (Abdelbaky 等,2019).

属性

IUPAC Name |

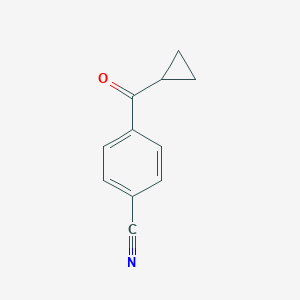

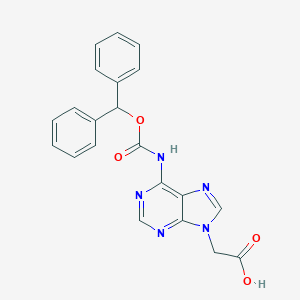

2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-17-19(22-12-23-20(17)26)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKPROASZKHXHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573527 |

Source

|

| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid | |

CAS RN |

186046-80-0 |

Source

|

| Record name | 6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。